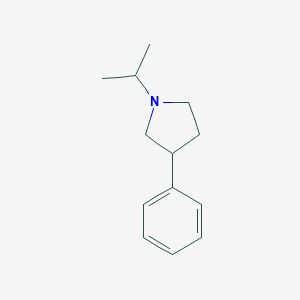
3-Phenyl-1-(propan-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(propan-2-yl)pyrrolidine, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and has since gained popularity as a cognitive enhancer. Phenylpiracetam is known for its ability to improve memory, focus, and attention span. It is also believed to have neuroprotective properties and may be useful in the treatment of certain neurological disorders.
Mécanisme D'action
The exact mechanism of action of 3-Phenyl-1-(propan-2-yl)pyrrolidinetam is not fully understood. However, it is believed to work by increasing the activity of certain neurotransmitters in the brain, including acetylcholine, dopamine, and norepinephrine. This increased activity may lead to improved cognitive function, as well as enhanced physical performance.
Biochemical and Physiological Effects
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been found to increase glucose metabolism in the brain, which may contribute to its cognitive-enhancing properties. It has also been shown to increase the release of certain hormones, including cortisol and adrenocorticotropic hormone (ACTH), which may be responsible for its stimulant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylpiracetam has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, there are also some limitations to its use. Phenylpiracetam is a controlled substance in some countries, which may limit its availability for research purposes. It is also relatively expensive compared to other nootropic drugs.
Orientations Futures
There are several potential future directions for research on 3-Phenyl-1-(propan-2-yl)pyrrolidinetam. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to fully understand the mechanism of action of 3-Phenyl-1-(propan-2-yl)pyrrolidinetam and to identify any potential side effects or safety concerns.
Méthodes De Synthèse
Phenylpiracetam is synthesized from piracetam, another nootropic drug. The synthesis involves the addition of a phenyl group to the pyrrolidone nucleus of piracetam. The process is carried out using various reagents and solvents, including chloroform, sodium hydroxide, and phenylmagnesium bromide. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
Phenylpiracetam has been the subject of numerous scientific studies, which have investigated its effects on cognitive function, physical performance, and neurological disorders. One study found that 3-Phenyl-1-(propan-2-yl)pyrrolidinetam improved memory and learning in rats, while another study showed that it enhanced cognitive function in healthy human volunteers. Other studies have suggested that 3-Phenyl-1-(propan-2-yl)pyrrolidinetam may be useful in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
3-phenyl-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-11(2)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Clé InChI |
IKRKNBZNWVMXDM-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


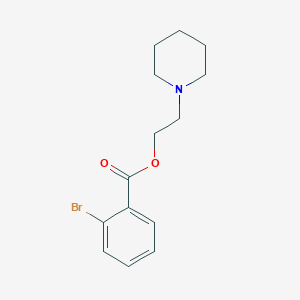
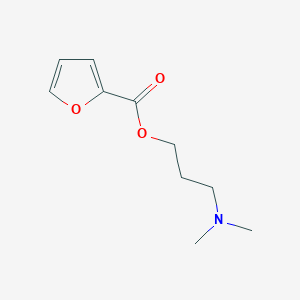
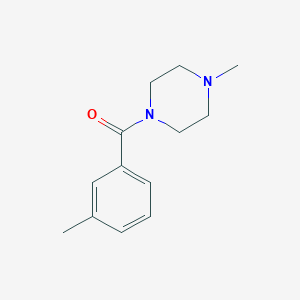
![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
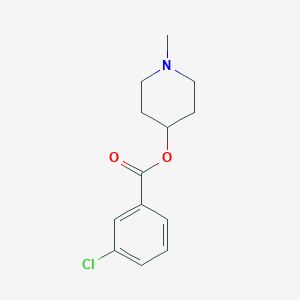
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)
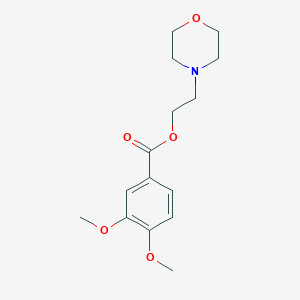
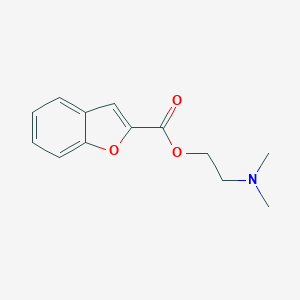
![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)
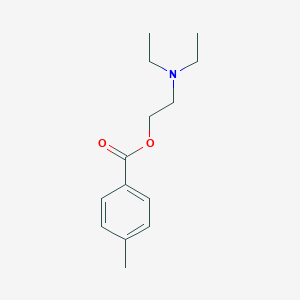
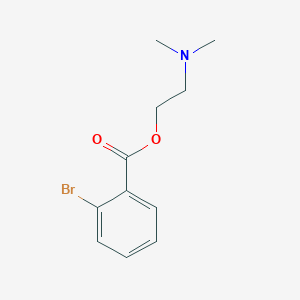
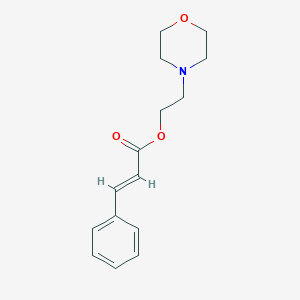
![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
